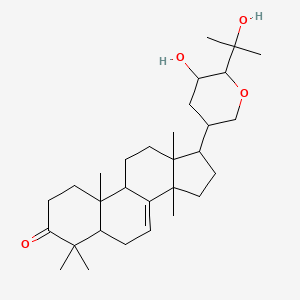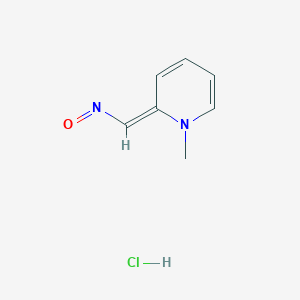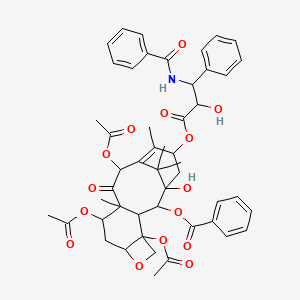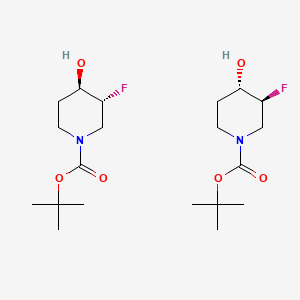![molecular formula C14H6Br2N2O2S2 B15128964 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: is a compound known for its unique structural and electronic properties. It belongs to the family of diketopyrrolopyrrole (DPP) derivatives, which are widely studied for their applications in organic electronics, including organic photovoltaics and organic field-effect transistors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione typically involves the following steps:
Formation of the Pyrrolo[3,4-c]pyrrole Core: This is achieved through a condensation reaction between a suitable dione and an amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.
化学反応の分析
Types of Reactions
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced with other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are typically employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupling Products: Complex organic molecules with extended conjugation are formed, which are useful in electronic applications.
科学的研究の応用
3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione has several scientific research applications:
Organic Electronics: It is used in the development of organic photovoltaic cells and organic field-effect transistors due to its excellent electron-accepting properties.
Material Science: The compound is studied for its potential in creating new materials with unique optical and electronic properties.
Biological Research: While less common, it can be used as a building block for designing molecules with biological activity.
作用機序
The mechanism of action of 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione primarily involves its ability to participate in electron transfer processes. The bromine atoms and the conjugated system facilitate interactions with other molecules, leading to various chemical transformations. The compound’s electron-accepting properties make it a valuable component in organic electronic devices .
類似化合物との比較
Similar Compounds
- 3,6-Bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-methylphenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Bis(4-bromophenyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to its analogs, 3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione stands out due to the presence of bromine atoms on the thiophene rings, which enhance its electron-accepting capabilities and make it particularly suitable for applications in organic electronics .
特性
分子式 |
C14H6Br2N2O2S2 |
|---|---|
分子量 |
458.2 g/mol |
IUPAC名 |
1,4-bis(5-bromothiophen-2-yl)-3-hydroxy-2H-pyrrolo[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C14H6Br2N2O2S2/c15-7-3-1-5(21-7)11-9-10(14(20)17-11)12(18-13(9)19)6-2-4-8(16)22-6/h1-4,17,20H |
InChIキー |
SHWWUNDOIBEOIR-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1)Br)C2=C3C(=C(N2)O)C(=NC3=O)C4=CC=C(S4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


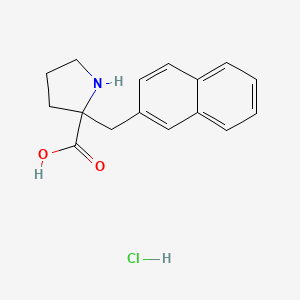
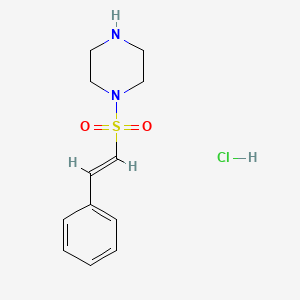
![6-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}hexanoic acid](/img/structure/B15128900.png)


![9-Hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B15128917.png)


